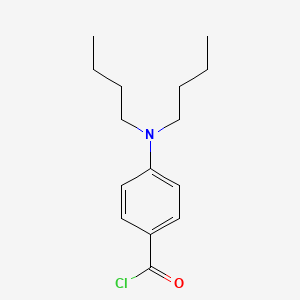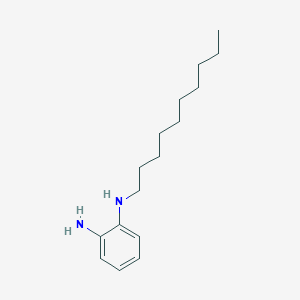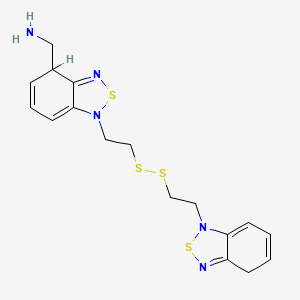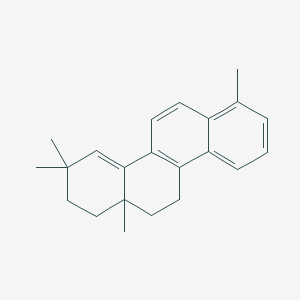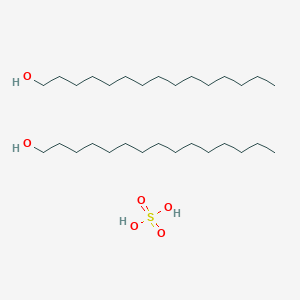![molecular formula C16H12N2O4S B14476919 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid CAS No. 66361-19-1](/img/structure/B14476919.png)
4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid: is an organic compound with the molecular formula C16H12N2O4S. It is known for its vibrant color and is commonly used as a dye. This compound is part of the azo dye family, which is characterized by the presence of the functional group R-N=N-R’, where R and R’ can be aryl or alkyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid typically involves the azo coupling reaction. This reaction occurs between a diazonium salt and a coupling component, such as β-naphthol. The process involves the following steps:
Diazotization: Sulfanilic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with β-naphthol in an alkaline medium to form the azo compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Stirring: To ensure uniform mixing of reactants.
Temperature Control: Maintaining an optimal temperature to prevent side reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group.
Major Products Formed:
Oxidation: Depending on the conditions, products can include sulfonic acids or quinones.
Reduction: The primary products are aromatic amines.
Substitution: Products vary based on the nucleophile used but can include sulfonamides or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Dye Chemistry: Used as a dye for textiles, paper, and leather.
Analytical Chemistry: Employed as an indicator in various titration methods.
Biology:
Staining: Utilized in biological staining techniques to highlight structures in cells and tissues.
Medicine:
Diagnostic Tools: Used in diagnostic assays and tests due to its color properties.
Industry:
Textile Industry: Widely used for dyeing fabrics.
Paper Industry: Employed in the production of colored paper products.
Wirkmechanismus
The mechanism of action of 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid primarily involves its ability to form strong interactions with various substrates. The azo group (N=N) can participate in resonance, allowing the compound to absorb visible light and exhibit vibrant colors. This property is exploited in its use as a dye.
Molecular Targets and Pathways:
Binding to Fibers: In textile applications, the compound binds to fibers through ionic and hydrogen bonding.
Interaction with Biological Molecules: In biological staining, it interacts with cellular components, allowing for visualization under a microscope.
Vergleich Mit ähnlichen Verbindungen
Acid Orange 7: Another azo dye with similar applications but different structural properties.
Methyl Orange: A pH indicator with a similar azo structure but different functional groups.
Congo Red: An azo dye used in histology for staining amyloid tissues.
Uniqueness: 4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous dyeing processes.
Eigenschaften
CAS-Nummer |
66361-19-1 |
|---|---|
Molekularformel |
C16H12N2O4S |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
4-[(1-hydroxynaphthalen-2-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)23(20,21)22/h1-10,19H,(H,20,21,22) |
InChI-Schlüssel |
SPUJKLLINHJAPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



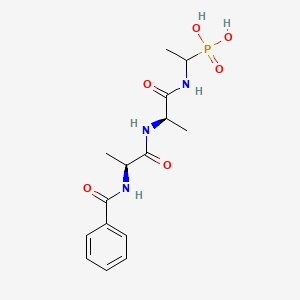

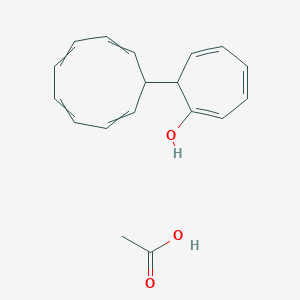
![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
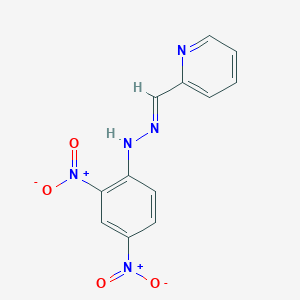
![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
